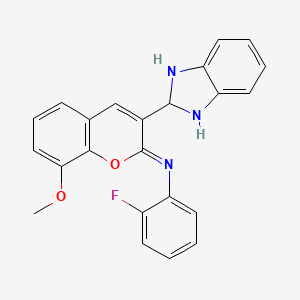![molecular formula C26H20Cl2N6O3 B6463323 N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide CAS No. 2549064-78-8](/img/structure/B6463323.png)
N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a 1,2,3-triazole ring, and a tetrahydroquinazolinone ring . The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond . The 1,2,3-triazole ring can be formed via a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The tetrahydroquinazolinone ring can be synthesized through a multi-step process involving the reaction of an amine with a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the 1,2,3-triazole ring, and the tetrahydroquinazolinone ring would all contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The 1,2,3-triazole ring could participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting point and boiling point would be determined by the strength of the intermolecular forces present in the compound .作用機序
Target of Action
Compounds with similar structures, such as those containing 1,2,3-triazole and 2,4-dichlorophenyl groups, have been known to interact with a variety of biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures, such as those containing 2,4-dichlorophenyl groups, are known to be readily absorbed through the skin .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, developing new methods for its synthesis, or investigating its physical and chemical properties in more detail . Additionally, it could be interesting to study the behavior of this compound under different conditions, such as varying temperature or pressure .
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-[(1-phenyltriazol-4-yl)methyl]quinazolin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N6O3/c27-18-11-10-17(22(28)12-18)13-29-24(35)16-33-25(36)21-8-4-5-9-23(21)32(26(33)37)14-19-15-34(31-30-19)20-6-2-1-3-7-20/h1-12,15H,13-14,16H2,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVFEZDIYUKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(=O)NCC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)
![ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6463246.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6463263.png)
![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)